molecular formula C16H22N2O4 B3234047 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester CAS No. 1353962-11-4

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3234047
CAS No.: 1353962-11-4
M. Wt: 306.36 g/mol
InChI Key: JBLIGRCBWBJOTO-UHFFFAOYSA-N
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Description

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is functionalized with carboxymethyl and benzyl ester groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the carboxymethyl and benzyl ester groups through nucleophilic substitution and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s functional groups make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s functional groups enable it to bind to these targets, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
  • 3-(Carboxymethyl-methyl-amino)-methyl-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

Compared to similar compounds, 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester features a piperidine ring, which may confer different chemical and biological properties. This structural difference can affect the compound’s reactivity, stability, and interactions with biological targets, making it a unique and valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-[methyl-(1-phenylmethoxycarbonylpiperidin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-8-5-9-18(10-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIGRCBWBJOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129418
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353962-11-4
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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